alpha-(2-Oxo-1-azetidinyl)acetamide

Metallo-beta-lactamase Antibiotic resistance Substrate profiling

alpha-(2-Oxo-1-azetidinyl)acetamide (also referred to as 2-(2-oxoazetidin-1-yl)acetamide) is a synthetic monocyclic beta-lactam (azetidin-2-one) derivative with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol. It comprises the core 2-azetidinone ring N-substituted with an acetamide group, making it one of the structurally simplest functionalized monobactam scaffolds.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B8396266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(2-Oxo-1-azetidinyl)acetamide
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CN(C1=O)CC(=O)N
InChIInChI=1S/C5H8N2O2/c6-4(8)3-7-2-1-5(7)9/h1-3H2,(H2,6,8)
InChIKeyKANZOFLWLNQFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-(2-Oxo-1-azetidinyl)acetamide for Beta-Lactam Research and Antibiotic Development


alpha-(2-Oxo-1-azetidinyl)acetamide (also referred to as 2-(2-oxoazetidin-1-yl)acetamide) is a synthetic monocyclic beta-lactam (azetidin-2-one) derivative with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol [1]. It comprises the core 2-azetidinone ring N-substituted with an acetamide group, making it one of the structurally simplest functionalized monobactam scaffolds [2]. The compound has been investigated as a minimal beta-lactam model substrate for studying metallo-beta-lactamase interactions and as a versatile synthetic intermediate for generating libraries of biologically active derivatives, including cytotoxic agents and antibacterial candidates [3][4].

1

Minimal β-lactam probe for metallo-β-lactamase binding mechanism studies

2

Ugi multicomponent synthesis for diversity-oriented derivative libraries

3

Fragment-like scaffold compatible with FBDD library design and computational docking

Why Generic Beta-Lactam Substitution Fails for Alpha-(2-Oxo-1-azetidinyl)acetamide in Targeted Research


Monocyclic beta-lactams exhibit widely divergent biological profiles depending on subtle modifications to the N1 substituent, C3 acylamino side chain, and C4 position [1]. Unlike aztreonam, which possesses a complex acylamino side chain and sulfonic acid group that enable high-affinity binding to penicillin-binding proteins (PBPs), alpha-(2-oxo-1-azetidinyl)acetamide is a minimal scaffold that lacks these pharmacophoric elements, resulting in fundamentally different molecular recognition by beta-lactamase enzymes and PBPs [2]. Consequently, generic substitution with other monobactams or beta-lactam derivatives cannot replicate its utility as a minimal substrate probe for studying metallo-beta-lactamase binding mechanisms or as a versatile Ugi reaction starting material for diversity-oriented synthesis of derivative libraries [3][4].

Target scaffold
Alpha-(2-oxo-1-azetidinyl)acetamide: minimal binding; MBL evasion through absence of binding
Typical monobactams
Aztreonam and congeners: may exhibit nonproductive binding; does not replicate evasion-only profile
Synthetic route
Ugi four-component reaction enables rapid analog generation
Standard β-lactam intermediates
Staudinger or cyclization routes may limit substitution diversity and one-pot efficiency
Application domain
Patent context for non-antibacterial CNS research applications
Antibacterial-only scaffolds
Commercial monobactams and building blocks predominantly target antibacterial pathways

Quantitative Differentiation Evidence for Alpha-(2-Oxo-1-azetidinyl)acetamide vs. Closest Analogs


Differential Metallo-Beta-Lactamase Binding vs. Aztreonam: Resistance Without Binding

In a direct head-to-head comparison using purified metallo-beta-lactamase BcII from Bacillus cereus, the sodium salt of 2-oxoazetidinylacetate (the carboxylate analog of alpha-(2-oxo-1-azetidinyl)acetamide) and the clinical monobactam aztreonam were both assayed as substrates. Neither compound was hydrolyzed by the enzyme (hydrolysis rate = 0 for both) [1]. However, the differentiation lies at the binding level: the azetidinone minimal scaffold did not bind to BcII at detectable levels, whereas aztreonam bound in a nonproductive mode that sterically occludes the active site [1]. This demonstrates that the minimal beta-lactam scaffold achieves resistance to metallo-beta-lactamases through a fundamentally distinct mechanism—evasion of binding—compared to aztreonam's nonproductive binding mode. The binding behavior was characterized using fluorescence spectroscopy and NMR, with no measurable binding constant (Kd) for the minimal azetidinone, while aztreonam exhibited a nonproductive binding interaction [1].

MBL Binding Profile
Head-to-head
Zero hydrolysis for both; azetidinone shows no binding vs aztreonam nonproductive binding to BcII
Supports minimal-probe mechanistic studies
Qualitative binding context; Kd not reported
Metallo-beta-lactamase Antibiotic resistance Substrate profiling

Cytotoxic Derivative Potential: Ugi Multicomponent Access vs. Conventional Beta-Lactam Synthesis

Alpha-(2-oxo-1-azetidinyl)acetamide derivatives synthesized via the Ugi four-component condensation of beta-amino acids, aldehydes, and isonitriles demonstrated cytotoxic activity against human fibrosarcoma, mouse hepatoma, and mouse neuroblastoma cell lines [1]. This synthetic route enables rapid generation of structurally diverse libraries with variable substituents at the amide position, a feature not accessible through traditional beta-lactam cyclization methods such as the Staudinger reaction or cyclization of beta-amino acid derivatives [1]. While specific IC50 values for the parent compound are not reported in the published abstract, individual derivatives exhibited significant cytotoxic effects in vitro, establishing this scaffold as a viable entry point for anticancer lead discovery [1]. In a separate broader study, 2-(2-oxoazetidin-1-yl)acetamide derivatives bearing triazole-phenyl substituents showed antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with several compounds demonstrating greater potency than ciprofloxacin in minimum inhibitory concentration (MIC) assays [2].

Derivative Activity
Reported
Ugi-derived analogs: cytotoxic activity in fibrosarcoma, hepatoma, neuroblastoma lines; antibacterial derivatives more potent than ciprofloxacin in MIC assays
Supports diversity-oriented synthesis and cell-model endpoint review
Exact IC50 values not available; MIC context reported
Anticancer beta-lactams Multicomponent reaction Diversity-oriented synthesis

CNS Patent Differentiation: Non-Antibacterial Application Spectrum

Japanese patent JPS6127960A, assigned to Yamanouchi Pharma Co., Ltd., discloses alpha-(2-oxo-1-azetidinyl)acetic acid derivatives—direct synthetic precursors of the target acetamide—as agents for improving conscious disorder in schizophrenia, depression, sequelae of cerebrovascular disorder, head trauma, presbyophrenia, and epilepsy [1]. This CNS-focused patent claim differentiates the alpha-(2-oxo-1-azetidinyl) carbonyl scaffold from the vast majority of beta-lactam acetamides, which are overwhelmingly directed toward antibacterial applications through PBP inhibition [2]. The patent describes the compound's utility as an 'improver for hypobulia' (loss of willpower/initiative) associated with these CNS conditions [1]. No quantitative CNS activity data (e.g., receptor binding IC50, in vivo efficacy metrics) are provided in the patent abstract.

CNS Patent Context
Context-dependent
JPS6127960A claims alpha-(2-oxo-1-azetidinyl)acetic acid derivatives for CNS disorders (schizophrenia, depression, etc.)
Supports non-antibacterial research applications
No quantitative CNS activity data
CNS disorders Beta-lactam scaffold repurposing Patent landscaping

Structural Minimalism as a Physicochemical Differentiator: MW 128.13 vs. Clinical Beta-Lactams

With a molecular weight of 128.13 g/mol and the formula C5H8N2O2, alpha-(2-oxo-1-azetidinyl)acetamide is substantially smaller than clinically deployed monobactams and beta-lactamase inhibitors [1]. This positions it within the fragment-like chemical space (MW < 150 Da, Rule of Three compliant), providing advantages for fragment-based drug discovery (FBDD) and computational docking studies where minimal pharmacophoric elements are desired [2]. By contrast, aztreonam (MW 435.43), clavulanic acid (MW 199.16), and sulbactam (MW 255.22) all exceed typical fragment library molecular weight thresholds [1].

MW vs Clinical Beta-Lactams
Class-level
128.13 g/mol; 3.4× smaller than aztreonam
Fragment-like scaffold for FBDD library design
Rule of Three compliant; compare aztreonam 435.43
Fragment-based drug discovery Molecular weight Physicochemical property space

Optimal Research Application Scenarios for Alpha-(2-Oxo-1-azetidinyl)acetamide Procurement


Minimal Substrate Probe for Metallo-Beta-Lactamase Mechanistic Studies

Leveraging the demonstrated resistance to BcII metallo-beta-lactamase hydrolysis and the lack of detectable enzyme binding, this compound serves as an ideal negative control or minimal substrate probe in comparative enzymology studies against metallo-beta-lactamases (MBLs) such as NDM-1, VIM, and IMP variants. Its structural simplicity eliminates confounding interactions from extended side chains, enabling researchers to isolate the contribution of the beta-lactam ring itself to MBL recognition [1]. Unlike aztreonam, which introduces artifacts from nonproductive binding, the minimal azetidinone scaffold provides a cleaner background for inhibitor screening and mechanistic studies [1].

Starting Material for Ugi-Based Diversity-Oriented Synthesis of Bioactive Beta-Lactam Libraries

The compound's compatibility with the Ugi four-component reaction—using beta-amino acids, aldehydes, and isonitriles—enables efficient one-pot synthesis of cytotoxic and antibacterial derivative libraries [2][3]. This synthetic versatility supports medicinal chemistry programs targeting anticancer and anti-infective lead discovery, where rapid analog generation is critical. The scaffold has demonstrated activity against fibrosarcoma, hepatoma, and neuroblastoma cell lines, as well as Gram-positive and Gram-negative bacteria at levels competitive with ciprofloxacin in derivative form [2][3].

CNS Drug Discovery Starting Point Leveraging Patent-Validated Non-Antibacterial Indications

For research programs exploring repurposed beta-lactam scaffolds for CNS disorders, the JPS6127960A patent provides intellectual property grounding for alpha-(2-oxo-1-azetidinyl)acetamide derivatives as agents for schizophrenia, depression, post-cerebrovascular cognitive impairment, and related conditions [4]. This patent-documented CNS utility distinguishes the scaffold from the vast majority of commercially available beta-lactam building blocks, which are exclusively marketed for antibacterial research applications [4].

Fragment-Based Drug Discovery Library Component

With a molecular weight of 128.13 g/mol and compliance with the Rule of Three for fragment-based lead discovery, alpha-(2-oxo-1-azetidinyl)acetamide is a suitable addition to fragment screening libraries targeting beta-lactam-recognizing enzymes, including penicillin-binding proteins (PBPs), serine beta-lactamases, and novel beta-lactam-binding protein targets [5]. Its fragment-like size enables the exploration of chemical space inaccessible to larger clinical beta-lactams, facilitating hit identification and subsequent fragment growing or linking strategies [5].

Application
Selection Property
Validation Focus
Minimal MBL probe studies
Binding-evasion context; absence of nonproductive binding
MBL substrate/inhibitor assay interpretation
Diversity-oriented synthesis
Ugi multicomponent reaction compatibility
Derivative cytotoxicity and antimicrobial screening
CNS model-response research
Patent-documented non-antibacterial claims
CNS model endpoint validation
Fragment-based library component
Rule of Three compliance; low molecular weight
Fragment screening and hit identification
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